Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a compound that is likely to possess interesting chemical properties and potential biological activity, given its structural complexity and the presence of multiple functional groups. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs have been studied, which can offer insights into the synthesis, molecular structure, and chemical properties of the compound .
Synthesis Analysis
The synthesis of related benzofuran derivatives has been described in several studies. For instance, a one-pot synthesis involving a Pummerer reaction followed by desulfurization has been used to obtain a 5-chloro-2-(4-methoxyphenyl)benzofuran derivative . This method could potentially be adapted for the synthesis of Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate by modifying the starting materials and reaction conditions to incorporate the ethyl carboxylate and the (4-chlorophenyl)methoxy groups.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be characterized using techniques such as IR-NMR spectroscopy and X-ray diffraction, as demonstrated in the study of a pyrazole derivative . Theoretical calculations, including density functional theory (DFT), can also provide valuable information about the molecular geometry, vibrational frequencies, and chemical shift values, which could be applied to Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate to predict its structure and properties.
Chemical Reactions Analysis
The reactivity of benzofuran derivatives can be quite diverse. For example, the synthesis of a triazole derivative involved a reaction between a carbohydrazide and an acetylbenzofuran . Additionally, the cis/trans isomerization of an azo group in a benzofuran derivative has been observed under light irradiation . These studies suggest that Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate may also undergo isomerization or react with various reagents to form new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's absorption spectrum, as seen in the UV-Vis spectrum analysis of an ethyl phenylazo-benzofuran-2-carboxylate . Theoretical calculations can also predict properties such as molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and stability of the compound .
properties
IUPAC Name |
ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClO4/c1-2-27-24(26)22-20-14-19(28-15-16-8-10-18(25)11-9-16)12-13-21(20)29-23(22)17-6-4-3-5-7-17/h3-14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNQGDODDFQHII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
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